molecular formula C19H20F3N3O3 B2435763 N-(4-methoxyphenethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide CAS No. 2034575-49-8

N-(4-methoxyphenethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Cat. No.: B2435763
CAS No.: 2034575-49-8
M. Wt: 395.382
InChI Key: GYDCUGJZFFOFEH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C19H20F3N3O3 and its molecular weight is 395.382. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of novel compounds for potential pharmacological applications is a common theme. For instance, compounds with specific structural features have been synthesized for their anti-inflammatory, analgesic, and COX-2 inhibitory activities. These efforts highlight the broader chemical interest in developing new therapeutic agents based on chemical modifications and structure-activity relationships (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Advanced Synthesis Techniques

Research on novel methods for synthesizing pyrimidine N-oxides and related compounds demonstrates the continuous effort to refine chemical synthesis processes for better yields, selectivity, and efficiency. These methods are crucial for producing compounds with potential applications in various scientific and therapeutic fields (Mlakar, Štefane, Kočevar, & Polanc, 1998).

Polymorphism and Physical Properties

Studies on the polymorphic modifications of certain compounds reveal how different crystalline forms can possess distinct physical properties, which may influence their biological activity and solubility. Understanding these properties is crucial for the development of pharmaceuticals (Shishkina et al., 2018).

Potential Anticancer Agents

The discovery of compounds with selectivity towards certain kinase enzymes highlights the ongoing search for new anticancer agents. These compounds are evaluated for their ability to inhibit tumor growth in preclinical models, paving the way for potential therapeutic applications (Schroeder et al., 2009).

Antidepressant and Nootropic Agents

Research into the synthesis and pharmacological evaluation of compounds with potential antidepressant and nootropic activities illustrates the diverse therapeutic areas being explored. Such studies contribute to the development of new treatments for central nervous system disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-27-14-7-5-13(6-8-14)9-10-23-18(26)25-11-15(12-25)28-17-4-2-3-16(24-17)19(20,21)22/h2-8,15H,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDCUGJZFFOFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.